molecular formula C22H21N3OS2 B292046 N-phenyl-N-[(4-phenyl-1-piperazinyl)carbothioyl]-2-thiophenecarboxamide

N-phenyl-N-[(4-phenyl-1-piperazinyl)carbothioyl]-2-thiophenecarboxamide

Cat. No.: B292046
M. Wt: 407.6 g/mol
InChI Key: GHOMTOKRYXRAQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenyl-N-[(4-phenyl-1-piperazinyl)carbothioyl]-2-thiophenecarboxamide is a complex organic compound with a unique structure that includes a thiophene ring, a piperazine ring, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-N-[(4-phenyl-1-piperazinyl)carbothioyl]-2-thiophenecarboxamide typically involves the reaction of thiophene-2-carboxylic acid with N-phenylpiperazine in the presence of a carbothioylating agent. The reaction conditions often require a solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine to facilitate the reaction. The process may also involve heating to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-N-[(4-phenyl-1-piperazinyl)carbothioyl]-2-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-phenyl-N-[(4-phenyl-1-piperazinyl)carbothioyl]-2-thiophenecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-phenyl-N-[(4-phenyl-1-piperazinyl)carbothioyl]-2-thiophenecarboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-phenylpiperazine: A simpler compound with similar structural features.

    Thiophene-2-carboxamide: Shares the thiophene ring but lacks the piperazine and phenyl groups.

    N-(4-phenylpiperazine-1-carbothioyl)thiophene-2-carboxamide: Similar but without the N-phenyl group.

Uniqueness

N-phenyl-N-[(4-phenyl-1-piperazinyl)carbothioyl]-2-thiophenecarboxamide is unique due to its combination of structural elements, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H21N3OS2

Molecular Weight

407.6 g/mol

IUPAC Name

N-phenyl-N-(4-phenylpiperazine-1-carbothioyl)thiophene-2-carboxamide

InChI

InChI=1S/C22H21N3OS2/c26-21(20-12-7-17-28-20)25(19-10-5-2-6-11-19)22(27)24-15-13-23(14-16-24)18-8-3-1-4-9-18/h1-12,17H,13-16H2

InChI Key

GHOMTOKRYXRAQH-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2)C(=S)N(C3=CC=CC=C3)C(=O)C4=CC=CS4

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=S)N(C3=CC=CC=C3)C(=O)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.